5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide
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Overview
Description
5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a methoxyphenoxy moiety
Preparation Methods
The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxyphenoxymethyl alcohol. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to form the desired carboxamide. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide include:
5-[(2-methoxyphenoxy)methyl]-N-(4-methylbenzyl)furan-2-carboxamide: This compound has a similar structure but with a different substituent on the nitrogen atom.
5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxylic acid: This compound lacks the carboxamide group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12(2)10-18-17(19)16-9-8-13(22-16)11-21-15-7-5-4-6-14(15)20-3/h4-9,12H,10-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMSOYLHAVSXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(O1)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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